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Compound Name: 2-Chloro-8-methylquinazoline

Cat. No.: B11912324

Get Quote

Technical Guide: 2-Chloro-8-methylquinazoline
Molecular Scaffold for Kinase Inhibition and Antiprotozoal Therapeutics[1]

Part 1: Executive Summary & Structural Logic
2-Chloro-8-methylquinazoline (CAS: 1169786-94-0) represents a specialized heterocyclic

scaffold in medicinal chemistry.[1][2][3][4] Unlike the ubiquitous unsubstituted quinazoline, the

8-methyl substituent introduces a critical steric and electronic modulation that influences

binding affinity in kinase pockets (e.g., PI3K, EGFR) and metabolic stability.

While the mono-chloro species (2-Cl, 4-H) exists as a discrete chemical entity, the 2,4-dichloro-

8-methylquinazoline analogue is the primary electrophilic intermediate used in drug discovery.

It serves as a dual-electrophile platform where the C4-position is substituted first (typically by

an aniline) followed by the C2-position, allowing for the rapid generation of diverse libraries.

Physicochemical Profile[1][5][6][7][8][9][10][11][12]
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Property Specification

Systematic Name 2-Chloro-8-methylquinazoline

CAS Number 1169786-94-0

Molecular Formula C₉H₇ClN₂

Molecular Weight 178.62 g/mol

Physical State Solid (typically off-white to yellow)

Predicted Boiling Point ~270°C

Key Precursor 2-Amino-3-methylbenzoic acid

Primary Application
Scaffold for PI3K, EGFR, and Leishmania

inhibitors

Structural Analysis: The 8-Methyl Effect
The 8-methyl group is not merely a lipophilic appendage; it exerts specific effects on the

quinazoline core:

Steric Clash: It restricts the rotation of substituents at the N1/C2 region, potentially locking

the bioactive conformation.

Solubility: It disrupts crystal packing relative to the unsubstituted parent, often improving the

solubility of derived drugs.

Electronic Shielding: It provides minor steric protection to the N1 nitrogen, potentially

reducing oxidative metabolism at this site.

Part 2: Synthetic Methodology
Core Directive: The most robust route to accessing the 2-chloro-8-methyl core is via the 2,4-

dichloro-8-methylquinazoline intermediate. This protocol ensures high yields and provides a

versatile handle for subsequent derivatization.

Diagram 1: Synthetic Pathway (Retrosynthesis)
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Caption: Step-wise synthesis from anthranilic acid derivative to the active dichloro-scaffold.

Protocol: Synthesis of 2,4-Dichloro-8-methylquinazoline
Objective: To synthesize the electrophilic scaffold from commercially available 2-amino-3-

methylbenzoic acid.

Reagents:

2-Amino-3-methylbenzoic acid (1.0 equiv)

Urea (5.0 equiv)

Phosphorus oxychloride (POCl₃) (Excess, solvent/reagent)

N,N-Dimethylaniline (Catalytic amount)[5]

Step-by-Step Methodology:

Cyclization (Formation of the Dione):

Mix 2-amino-3-methylbenzoic acid (e.g., 10.0 g) and urea (20.0 g) in a round-bottom flask.

Heat the neat mixture to 160–180°C. The solid mixture will melt and evolve ammonia gas

(ensure proper ventilation/scrubbing).

Maintain temperature for 2–3 hours until the evolution of ammonia ceases and the mass

solidifies.

Cool to room temperature.[5][6] Add water (100 mL) and stir vigorously to break up the

solid.
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Filter the precipitate, wash with water, and dry in a vacuum oven to obtain 8-

methylquinazoline-2,4(1H,3H)-dione.

Chlorination (Activation):

Suspend the dried dione (from Step 1) in POCl₃ (approx. 5–8 volumes).

Add N,N-dimethylaniline (0.5 mL) as a catalyst.

Reflux the mixture (approx. 106°C) for 4–6 hours. The suspension should clear as the

dione is converted to the dichloro species.

Critical Safety Step: Cool the reaction mixture and remove excess POCl₃ under reduced

pressure (rotary evaporator).

Pour the residue slowly onto crushed ice/water with vigorous stirring (Exothermic!).

Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate.

Wash the organic layer with saturated NaHCO₃ (to remove acid traces) and brine.

Dry over anhydrous Na₂SO₄, filter, and concentrate to yield 2,4-dichloro-8-

methylquinazoline as a yellow/orange solid.

Validation:

LC-MS: Expect a peak at m/z ~213/215 (characteristic Cl isotope pattern).

Purity Check: This intermediate is sufficiently pure for subsequent nucleophilic substitutions.

Part 3: Characterization & Applications
Diagram 2: Characterization Logic
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1H NMR Validation Mass Spectrometry
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Caption: Spectroscopic signatures required to confirm the 2-chloro-8-methylquinazoline
structure.

Applications in Drug Discovery[14][15]
The 2-chloro-8-methylquinazoline scaffold is a "privileged structure" in kinase inhibitor

design.

Selective Functionalization:

The C4-position is highly reactive toward nucleophilic aromatic substitution (SNAr). It is

typically reacted first with an aniline or amine at room temperature.

The C2-position (the chlorine atom) is less reactive. It requires higher temperatures or

catalysis to be displaced, allowing for the sequential construction of asymmetric bis-amino

quinazolines.

Therapeutic Targets:

Antileishmanial Agents: N2,N4-disubstituted quinazoline-2,4-diamines derived from this

scaffold have shown EC50 values in the nanomolar range against Leishmania donovani.

[7][8] The 8-methyl group was found to maintain potency while modulating lipophilicity.

PI3K/mTOR Inhibitors: The scaffold serves as a core for ATP-competitive inhibitors. The 8-

methyl group often fits into a hydrophobic pocket near the hinge region of the kinase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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